Cycloheptyl isocyanate
Overview
Description
Cycloheptyl isocyanate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemistry of cycloheptyl isocyanate. For instance, cycloheptatriene is a seven-membered hydrocarbon ring that can be functionalized to form various derivatives, including potentially isocyanates . Isocyanates are reactive compounds that contain the functional group -N=C=O and are known for their role in the production of polyurethane foams, elastomers, and coatings.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with moderate yields. For example, cyclohepta[cd]benzothiophene was synthesized from benzothiophene through an eight-step process with a total yield of 14% . Although this does not directly describe the synthesis of cycloheptyl isocyanate, it suggests that the synthesis of seven-membered ring compounds can be complex and may require careful optimization to improve yields.
Molecular Structure Analysis
The molecular structure of cycloheptyl isocyanate would consist of a seven-membered cycloheptyl ring attached to an isocyanate group. The papers provided discuss the molecular structures of related compounds, such as a cycloheptatrienylzirconium complex that exhibits a unique "pogo stick" geometry . This indicates that seven-membered rings can adopt interesting conformations and may influence the reactivity of attached functional groups like isocyanates.
Chemical Reactions Analysis
Chemical reactions involving seven-membered rings and related functionalities have been explored. For instance, cycloheptatriene undergoes cycloaddition with maleic anhydride to produce various isomers . Additionally, the reactivity of a cycloheptatrienylzirconium complex with isocyanides and isocyanates has been studied, leading to the formation of complexes and [2 + 2] cycloaddition products . These findings suggest that cycloheptyl isocyanate could also participate in a range of chemical reactions, including cycloadditions and reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloheptyl isocyanate can be inferred from the properties of related compounds. Isocyanates are generally reactive and can be sensitive to moisture. The papers describe the properties of cyclohepta[cd]benzothiophenes, which show aromatic character and alkene-like reactivity in the seven-membered ring . This implies that cycloheptyl isocyanate may also display unique reactivity due to the influence of the cycloheptyl ring on the isocyanate group.
Scientific Research Applications
1. Synthesis and Radiolabeling Applications
Cycloheptyl isocyanate has been instrumental in the synthesis of carbon-11 labeled isocyanates. These isocyanates are efficiently prepared by the dehydration of carbamate salts, which are formed from cyclotron-produced carbon dioxide and amines. Such isocyanates have practical applications in the synthesis of asymmetrical ureas and carbamate esters, particularly for positron emission tomography (PET) radiotracers used in in vivo imaging. For example, they have been used to create novel radiotracers for PET imaging of fatty acid amide hydrolase (Wilson et al., 2011).
2. Role in Therapeutic Agents
Research has investigated the role of isocyanates, including cyclohexyl isocyanate, in the action of therapeutic nitrosoureas. The half-lives of isocyanates in tissue culture medium and their concentration during the breakdown of specific nitrosoureas were studied, providing insights into their role in cytotoxicity and therapeutic applications (Hilton, Maldarelli, & Sargent, 1978).
3. Multicomponent Reactions in Organic Synthesis
Cycloheptyl isocyanate is also a key player in isocyanide-based cycloaddition reactions, which are pivotal in the synthesis of heterocycles. These reactions have found extensive applications in material chemistry, catalysis, and drug development. The versatility of isocyanide cycloadditions in creating diverse heterocyclic scaffolds underlines the importance of cycloheptyl isocyanate in modern organic synthesis (Kaur, Wadhwa, Bagchi, & Sharma, 2016).
4. Synthesis of Ureas and Derivatives
The synthesis of various ureas and their derivatives using cycloheptyl isocyanate has been a subject of research. These compounds have potential applications as soluble epoxide hydrolase inhibitors, which are significant in medicinal chemistry. The process involves the reaction of isocyanates with amines, yielding a range of functionalized compounds (Burmistrov et al., 2019).
Safety And Hazards
properties
IUPAC Name |
isocyanatocycloheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNLHDHXQVZQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391746 | |
Record name | Cycloheptyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl isocyanate | |
CAS RN |
4747-68-6 | |
Record name | Cycloheptyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheptyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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